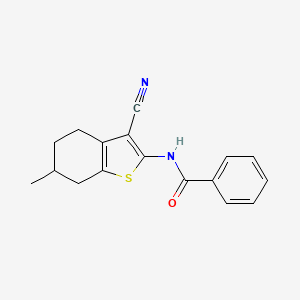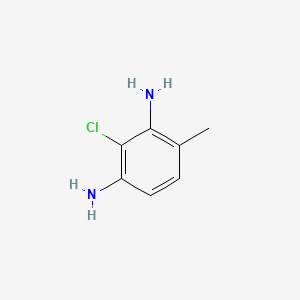
N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a butanoyl group, a tetrahydroquinoline ring, a fluoro-substituted benzamide, and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Butanoyl Group: This step might involve acylation using butanoyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide: The benzamide moiety can be introduced through a coupling reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-chloro-N-phenylbenzamide
- N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-bromo-N-phenylbenzamide
Uniqueness
The presence of the fluoro group in N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-4-fluoro-N-phenylbenzamide may confer unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro or bromo analogs.
Propiedades
Fórmula molecular |
C27H27FN2O2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-4-fluoro-N-phenylbenzamide |
InChI |
InChI=1S/C27H27FN2O2/c1-3-9-26(31)29-19(2)18-25(23-12-7-8-13-24(23)29)30(22-10-5-4-6-11-22)27(32)20-14-16-21(28)17-15-20/h4-8,10-17,19,25H,3,9,18H2,1-2H3 |
Clave InChI |
CVIRNRVIYGCZGX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)



![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)

![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)


![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)

